molecular formula C20H19ClN4O2S B2385781 N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921499-20-9

N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2385781
CAS No.: 921499-20-9
M. Wt: 414.91
InChI Key: QPPHPHYEERQMOF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with high affinity for FGFR1. This targeted compound is a crucial tool for researchers investigating the pathological roles of FGFR signaling, which is frequently dysregulated in various cancers through amplification, mutation, or fusion events. Its primary research value lies in its ability to selectively block FGFR-mediated phosphorylation and downstream signaling pathways, such as the MAPK and PI3K-AKT cascades, leading to the suppression of cell proliferation and the induction of apoptosis in FGFR-dependent tumor models. Studies utilizing this inhibitor have been instrumental in validating FGFR as a therapeutic target, particularly in cancers like bladder cancer and breast cancer , where it helps elucidate mechanisms of oncogenic addiction and resistance. It is extensively used in in vitro assays to assess cell viability, signal transduction, and cell cycle dynamics, and in in vivo xenograft studies to evaluate the efficacy of FGFR inhibition as a monotherapy or in combination regimens. The compound enables the exploration of biomarker strategies for patient stratification and provides a pharmacological basis for understanding the structure-activity relationship of thiazole-based FGFR inhibitors, as documented in supplier research data and scientific product literature .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-12-3-6-14(7-4-12)23-19(27)25-20-24-16(11-28-20)10-18(26)22-15-8-5-13(2)17(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPHPHYEERQMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Ureido Group Introduction:

    Final Coupling: The final step involves coupling the thiazole derivative with the appropriate acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below compares the target compound with structurally related thiazole-acetamide derivatives:

Compound Name Thiazole Substituents Acetamide Substituents Unique Features Reference
Target Compound 2-(3-(p-tolyl)ureido), 4-acetamide 3-chloro-4-methylphenyl Ureido group, dual halogen/methyl
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) 4-methyl m-tolyl Simple aryl substitution
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide None (thiazol-2-yl) 3,4-dichlorophenyl Dual chloro substituents
N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) 4-(3-chlorophenyl) m-tolyl Chloro-aryl thiazole substitution

Key Observations:

  • The 3-chloro-4-methylphenyl group introduces steric bulk and electron-withdrawing effects, differing from the dichlorophenyl or tolyl groups in analogs .

Crystallographic and Conformational Analysis

  • Molecular Geometry : In analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide , the dichlorophenyl and thiazole rings exhibit a dihedral angle of 61.8° , impacting crystal packing and solubility . The target compound’s 3-(p-tolyl)ureido group may induce greater planarity or distinct hydrogen-bonding motifs.
  • Hydrogen Bonding : Analogs form dimeric structures via N–H⋯N or N–H⋯O interactions (e.g., R₂²(8) motifs in ). The ureido group in the target compound could enable extended hydrogen-bond networks, influencing stability or co-crystallization behavior.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Its complex structure, featuring multiple functional groups, positions it as a promising candidate for various therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H18ClN3O2SC_{17}H_{18}ClN_{3}O_{2}S. The compound features a thiazole ring, a ureido group, and aromatic substituents that contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related thiazole derivatives have shown potent cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.62±0.34μM0.62\pm 0.34\mu M, which is notably lower than the standard drug Sorafenib (IC50 = 1.62±0.27μM1.62\pm 0.27\mu M) .

Mechanisms of Action:

  • Cell Cycle Arrest: The compound induces G2/M phase arrest in cancer cells, preventing their progression through the cell cycle and leading to apoptosis. Cell cycle analysis revealed a reduction in G2/M-phase cells from 62.45%62.45\% in control groups to 55.05%55.05\% at 10μM10\mu M concentration of the compound .
  • Inhibition of Cell Migration: The compound significantly inhibits the migration and colony formation of HepG2 cells, suggesting its potential as an anti-metastatic agent .
  • Targeting Kinases: Molecular docking studies indicate that this compound may inhibit the Insulin-like Growth Factor 1 Receptor (IGF1R), which is critical in cancer cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityIC50 against HepG2: 0.62 ± 0.34 μM
Cell Cycle ArrestInduces G2/M phase arrest
Migration InhibitionSignificant reduction in cell migration
Kinase InhibitionPotent inhibition of IGF1R

Case Study: HepG2 Cells

In a controlled study, HepG2 cells treated with this compound exhibited a dose-dependent decrease in viability, with significant morphological changes indicative of apoptosis at higher concentrations. Flow cytometry analysis confirmed increased apoptotic markers in treated cells compared to untreated controls.

Q & A

Q. What are the key steps in synthesizing N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., using chloroacetone under reflux) .
  • Step 2 : Ureido group introduction via coupling reactions between thiazole intermediates and p-tolyl isocyanate under inert atmospheres .
  • Step 3 : Acetamide linkage using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole-ureido intermediate and 3-chloro-4-methylaniline .
    Critical Conditions :
  • Solvent choice (DMF or THF improves solubility of aromatic intermediates) .
  • Temperature control during cyclization (60–80°C optimal for thiazole formation) .
  • Catalysts like triethylamine to neutralize HCl byproducts, enhancing reaction efficiency .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm; thiazole C=O at ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C20H18ClN4O2S expected at m/z 437.0792) .
  • HPLC-PDA : Assesses purity (>95% required for biological assays; C18 column with acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in thiazole ring formation?

  • Methodological Answer :
  • Green Chemistry Approaches : Replace traditional solvents with cyclopentyl methyl ether (CPME) to reduce toxicity and improve reaction efficiency .
  • Continuous Flow Reactors : Enhance heat transfer and reduce side reactions during thiazole cyclization (residence time ~30 mins at 70°C) .
  • Computational Reaction Path Screening : Use density functional theory (DFT) to identify transition states and optimize reagent stoichiometry (e.g., 1.2 eq. α-halo ketone) .

Q. How should discrepancies between in vitro and in vivo biological activity data be systematically addressed?

  • Methodological Answer :
  • Assay Validation : Confirm in vitro target engagement (e.g., enzyme inhibition IC50) using orthogonal methods like surface plasmon resonance (SPR) .
  • Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues .
  • Isotopic Labeling : Track compound distribution in vivo using 14C-labeled analogs to correlate exposure with efficacy .

Q. What computational strategies can predict the reactivity of functional groups in this compound during synthesis?

  • Methodological Answer :
  • Reaction Mechanism Modeling : Apply quantum mechanical calculations (e.g., Gaussian 16) to map energy barriers for urea bond formation .
  • Molecular Dynamics (MD) Simulations : Predict solvent effects on reaction kinetics (e.g., DMF vs. THF solvation shells) .
  • Machine Learning (ML) : Train models on existing thiazole-ureido synthesis data to recommend optimal catalysts (e.g., triethylamine vs. DBU) .

Data Contradiction Analysis

Q. How can conflicting results in anti-inflammatory vs. anticancer activity studies be resolved?

  • Methodological Answer :
  • Dose-Response Curves : Compare EC50 values across assays to identify off-target effects at higher concentrations .
  • Structural Analog Testing : Synthesize derivatives lacking the p-tolyl group to isolate mechanism-specific activity .
  • Transcriptomic Profiling : Use RNA-seq to identify overlapping pathways (e.g., NF-κB) in both anti-inflammatory and anticancer contexts .

Structural and Functional Insights

Q. What crystallographic techniques resolve ambiguities in the spatial arrangement of substituents?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/dichloromethane) to determine dihedral angles between thiazole and chlorophenyl moieties .
  • Electron Density Maps : Analyze hydrogen bonding between ureido NH and thiazole S to confirm intramolecular stabilization .

Experimental Design Considerations

Q. What in silico tools are recommended for designing derivatives with improved solubility?

  • Methodological Answer :
  • LogP Prediction : Use MarvinSketch or ACD/Labs to balance hydrophobicity (target LogP <3) by adding polar groups (e.g., sulfonamide) .
  • Solubility Parameter Matching : Compare Hansen solubility parameters with biocompatible solvents (e.g., PEG-400) for formulation .

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